molecular formula C14H25NO6S B13093190 Tert-butyl 3-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)azetidine-1-carboxylate

Tert-butyl 3-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)azetidine-1-carboxylate

Cat. No.: B13093190
M. Wt: 335.42 g/mol
InChI Key: VTVIFCYOXLYPCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)azetidine-1-carboxylate is a complex organic compound with the molecular formula C15H28N2O6S. This compound is notable for its unique structure, which includes an azetidine ring, a sulfonyl group, and multiple tert-butyl groups. It is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)azetidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the azetidine ring, followed by the introduction of the sulfonyl group and tert-butyl groups. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction conditions precisely. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 3-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)azetidine-1-carboxylate is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The azetidine ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)azetidine-1-carboxylate
  • Tert-butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate

Uniqueness

Tert-butyl 3-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)azetidine-1-carboxylate is unique due to its combination of an azetidine ring and a sulfonyl group, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific research applications where these properties are advantageous.

Properties

Molecular Formula

C14H25NO6S

Molecular Weight

335.42 g/mol

IUPAC Name

tert-butyl 3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]sulfonylazetidine-1-carboxylate

InChI

InChI=1S/C14H25NO6S/c1-13(2,3)20-11(16)9-22(18,19)10-7-15(8-10)12(17)21-14(4,5)6/h10H,7-9H2,1-6H3

InChI Key

VTVIFCYOXLYPCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CS(=O)(=O)C1CN(C1)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.